molecular formula C20H22BF3O3 B6334437 2-(2-(Benzyloxy)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 779331-12-3

2-(2-(Benzyloxy)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6334437
CAS No.: 779331-12-3
M. Wt: 378.2 g/mol
InChI Key: PKESQGXFIIBKLV-UHFFFAOYSA-N
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Description

2-(2-(Benzyloxy)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound commonly used in various fields, including organic chemistry, pharmaceuticals, and materials science. The unique structure of this compound allows it to participate in diverse chemical reactions, making it a valuable intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-(Benzyloxy)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized through a multi-step process starting from readily available starting materials:

  • Starting material: Typically, a benzyl-protected phenol is used as the starting material.

  • Trifluoromethylation: The phenol undergoes trifluoromethylation to introduce the trifluoromethyl group.

  • Borylation: The resultant trifluoromethylated phenol reacts with bis(pinacolato)diboron in the presence of a suitable catalyst, such as a palladium or nickel catalyst, to form the boronate ester.

  • Benzyloxy protection: The final step involves protecting the phenol with a benzyl group using benzyl bromide and a base such as potassium carbonate.

Industrial Production Methods

In industrial settings, the production of this compound involves scaling up the above synthetic route. Process optimization focuses on maximizing yield, minimizing waste, and ensuring the safety and efficiency of the reaction conditions. Catalytic systems and continuous flow processes are often employed to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the benzyloxy and trifluoromethyl groups.

  • Oxidation and Reduction: The boronate ester functionality can participate in oxidation and reduction reactions, leading to the formation of various boronic acid derivatives.

  • Cross-Coupling Reactions: The compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

  • Nucleophiles: Amines, thiols, and alkoxides are often used as nucleophiles in substitution reactions.

  • Oxidants: Peroxides and other oxidizing agents can be used to oxidize the boronate ester.

  • Cross-Coupling Catalysts: Palladium and nickel catalysts are typically employed in cross-coupling reactions.

Major Products Formed

The major products formed from reactions involving 2-(2-(Benzyloxy)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include various boronic acid derivatives and biaryl compounds, which are useful intermediates in the synthesis of pharmaceuticals and organic materials.

Scientific Research Applications

Chemistry

In synthetic chemistry, 2-(2-(Benzyloxy)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used as a boronic acid surrogate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. It is also utilized in the synthesis of complex organic molecules due to its stability and reactivity.

Biology and Medicine

In biological research, this compound is used as a building block in the synthesis of bioactive molecules, including pharmaceuticals and agrochemicals. It aids in the development of drugs targeting various diseases by enabling the formation of key carbon-carbon and carbon-heteroatom bonds.

Industry

In the industrial sector, this compound is used in the production of advanced materials and polymers. Its unique reactivity allows for the creation of materials with tailored properties, such as increased strength, flexibility, and chemical resistance.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(Methoxy)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • 2-(2-(Benzyloxy)-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • 2-(2-(Benzyloxy)-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-(2-(Benzyloxy)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to the combination of its benzyloxy and trifluoromethyl groups. This unique structure provides enhanced reactivity and stability compared to other similar compounds, making it particularly valuable in synthetic organic chemistry.

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Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[2-phenylmethoxy-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BF3O3/c1-18(2)19(3,4)27-21(26-18)16-12-15(20(22,23)24)10-11-17(16)25-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKESQGXFIIBKLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Pinacol (1.82 g) was added to a solution of the product from example 32 step (ii) (4.54 g) in ether (40 ml) and stirred at RT for 20 h. The reaction was diluted with ether (100 ml), washed with brine, dried (MgSO4) and evaporated. Yield 5.7 g.
Quantity
1.82 g
Type
reactant
Reaction Step One
Quantity
4.54 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

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